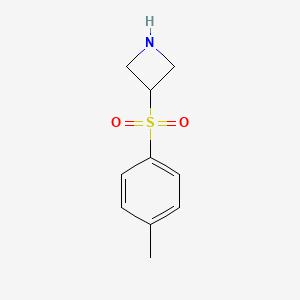

3-(4-Methylbenzenesulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methylbenzenesulfonyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13NO2S It is a derivative of azetidine, a four-membered ring structure, and features a 4-methylbenzenesulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)azetidine can be achieved through several methods. . This method is efficient for constructing four-membered rings with high regio- and stereoselectivity. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl and azetidine groups. These interactions can modulate various biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing ring without the sulfonyl group.

Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.

Uniqueness

3-(4-Methylbenzenesulfonyl)azetidine is unique due to its combination of the azetidine ring and the 4-methylbenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not present in the simpler analogs .

Biological Activity

3-(4-Methylbenzenesulfonyl)azetidine is a sulfonamide derivative characterized by a four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The unique properties of azetidine derivatives, including significant ring strain, contribute to their reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a 4-methylbenzenesulfonyl group attached to the azetidine ring. This configuration influences its solubility, reactivity, and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C10H13N1O2S |

| Molecular Weight | 229.28 g/mol |

| Functional Groups | Sulfonamide, heterocyclic amine |

Biological Activities

Research indicates that azetidine derivatives, including this compound, exhibit various biological activities that make them promising candidates for pharmaceutical development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group in this compound may enhance its efficacy against bacterial strains.

- Case Study : In vitro assays showed that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial effect.

Anticancer Potential

The compound's ability to interact with specific biological targets may also extend to anticancer activity. Preliminary studies indicate that azetidine derivatives can induce apoptosis in cancer cells.

- Research Findings : A study on related compounds highlighted their capability to inhibit cell proliferation in various cancer cell lines, indicating a need for further investigation into this compound's specific mechanisms.

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Binding : Affinity for specific receptors that modulate cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Phenylsulfonyl)azetidine | Phenyl group instead of methyl | Potentially different biological activity |

| 2-(4-Methylbenzenesulfonyl)pyrrolidine | Pyrrolidine ring instead of azetidine | Different reactivity due to ring size |

| 3-(Trifluoromethylsulfonyl)azetidine | Trifluoromethyl group attached | Enhanced lipophilicity and reactivity |

These comparisons highlight how variations in substituents can affect the chemical behavior and biological activity of related compounds.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

3-(4-methylphenyl)sulfonylazetidine |

InChI |

InChI=1S/C10H13NO2S/c1-8-2-4-9(5-3-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |

InChI Key |

GOXNMVZHXKOWPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.